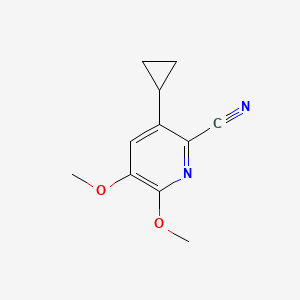
3-Cyclopropyl-5,6-dimethoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-5,6-dimethoxypicolinonitrile is an organic compound with the molecular formula C11H12N2O2. It is a derivative of picolinonitrile, characterized by the presence of cyclopropyl and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5,6-dimethoxypicolinonitrile typically involves the cyclopropylation of a picolinonitrile derivative followed by methoxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5,6-dimethoxypicolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-Cyclopropyl-5,6-dimethoxypicolinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-5,6-dimethoxypicolinonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-5-methoxypicolinonitrile
- 3-Cyclopropyl-6-methoxypicolinonitrile
- 3-Cyclopropyl-5,6-dihydroxypicolinonitrile
Uniqueness
3-Cyclopropyl-5,6-dimethoxypicolinonitrile is unique due to the presence of both cyclopropyl and methoxy groups, which confer specific chemical properties and reactivity. This makes it distinct from other picolinonitrile derivatives and valuable for specific applications .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-cyclopropyl-5,6-dimethoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-5-8(7-3-4-7)9(6-12)13-11(10)15-2/h5,7H,3-4H2,1-2H3 |
InChI Key |
CWKYAJJEDJZHGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C(=C1)C2CC2)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















